Cas no 70932-37-5 (1,2:3,4-Di-O-isopropylidene-a-L-galactopyranose)

1,2:3,4-Di-O-isopropylidene-α-L-galactopyranose is a protected derivative of L-galactose, featuring isopropylidene groups at the 1,2- and 3,4-positions, which enhance its stability and solubility in organic solvents. This compound is widely used as an intermediate in carbohydrate chemistry, particularly in the synthesis of complex glycoconjugates, nucleosides, and other biologically active molecules. The isopropylidene protection prevents unwanted side reactions, allowing selective functionalization at the remaining hydroxyl groups. Its crystalline form and high purity make it suitable for precise synthetic applications. The compound’s rigid furanose conformation also facilitates stereocontrolled transformations, making it valuable in asymmetric synthesis and medicinal chemistry research.
1,2:3,4-Di-O-isopropylidene-a-L-galactopyranose structure
70932-37-5 structure
Product Name:1,2:3,4-Di-O-isopropylidene-a-L-galactopyranose
CAS No:70932-37-5
MF:C12H20O6
MW:260.283604621887
CID:2160971
Update Time:2025-05-24

1,2:3,4-Di-O-isopropylidene-a-L-galactopyranose Chemical and Physical Properties

Names and Identifiers

    • 1,2:3,4-Di-o-isopropylidene-α-l-galactopyranose
    • alpha-L-Galactopyranose, 1,2:3,4-bis-O-(1-methylethylidene)-
    • 1,2:3,4-Di-O-isopropylidene-alpha-L-galactopyranose
    • 1-O,2-O:3-O,4-O-Diisopropylidene alpha-L-galactopyranose
    • 1,2:3,4-Di-O-isopropylidene-a-L-galactopyranose
    • Inchi: 1S/C12H20O6/c1-11(2)15-7-6(5-13)14-10-9(8(7)16-11)17-12(3,4)18-10/h6-10,13H,5H2,1-4H3/t6-,7+,8+,9-,10-/m0/s1
    • InChI Key: POORJMIIHXHXAV-MBXMOIHESA-N
    • SMILES: O1C(C)(C)O[C@@H]2[C@H](CO)O[C@@H]3[C@H]([C@H]12)OC(C)(C)O3

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 342
  • Topological Polar Surface Area: 66.4

Experimental Properties

  • Density: 1.154±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Slightly soluble (6.8 g/l) (25 º C),

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Additional information on 1,2:3,4-Di-O-isopropylidene-a-L-galactopyranose

Recent Advances in the Application of 1,2:3,4-Di-O-isopropylidene-α-L-galactopyranose (CAS: 70932-37-5) in Chemical Biology and Pharmaceutical Research

The compound 1,2:3,4-Di-O-isopropylidene-α-L-galactopyranose (CAS: 70932-37-5) has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This protected galactose derivative serves as a key intermediate in the synthesis of complex carbohydrates, glycoconjugates, and bioactive molecules. Recent studies have explored its utility in drug discovery, glycobiology, and materials science, highlighting its potential as a multifunctional building block.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 1,2:3,4-Di-O-isopropylidene-α-L-galactopyranose as a precursor for the synthesis of novel glycosidase inhibitors. The research team employed a chemoenzymatic approach to modify the compound, resulting in derivatives with enhanced selectivity for cancer-associated glycosidases. These findings open new avenues for the development of targeted therapies against glycosylation-dependent malignancies.

In the field of vaccine development, researchers have recently utilized this compound to create synthetic glycans mimicking bacterial capsular polysaccharides. A 2024 study in Nature Chemical Biology reported the successful conjugation of 1,2:3,4-Di-O-isopropylidene-α-L-galactopyranose derivatives to carrier proteins, yielding promising vaccine candidates against pathogenic E. coli strains. The study emphasized the compound's stability and reactivity as key advantages in glycoconjugate vaccine design.

Advancements in analytical techniques have also facilitated new applications of this molecule. Recent work published in Analytical Chemistry (2024) described a novel mass spectrometry-based method for tracking 1,2:3,4-Di-O-isopropylidene-α-L-galactopyranose metabolism in cell cultures. This approach provides valuable insights into galactose utilization pathways and could lead to improved understanding of metabolic disorders related to galactose metabolism.

The pharmaceutical industry has shown increasing interest in this compound's potential as a chiral building block. Several patent applications filed in 2023-2024 disclose novel synthetic routes using 1,2:3,4-Di-O-isopropylidene-α-L-galactopyranose to access stereochemically complex drug candidates. These developments highlight the compound's growing importance in asymmetric synthesis and structure-activity relationship studies.

Ongoing research continues to explore the fundamental properties of this molecule. A recent computational study (2024) investigated the conformational dynamics of 1,2:3,4-Di-O-isopropylidene-α-L-galactopyranose using advanced molecular modeling techniques. The results provide crucial information for rational design of derivatives with tailored physicochemical properties, potentially expanding its applications in drug formulation and delivery systems.

In conclusion, 1,2:3,4-Di-O-isopropylidene-α-L-galactopyranose (CAS: 70932-37-5) remains a valuable tool in chemical biology and pharmaceutical research. Its diverse applications span from drug discovery to vaccine development, supported by continuous methodological advancements. Future research directions likely include further exploration of its therapeutic potential and development of more efficient synthetic protocols to meet growing industrial demand.

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